Cas no 70842-38-5 (3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid)

3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
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- インチ: 1S/C10H9BrO4/c1-15-9-4-6(2-3-10(13)14)7(11)5-8(9)12/h2-5,12H,1H3,(H,13,14)
- InChIKey: ZCMBFUYSGHEJQS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1C=CC(=O)O)OC)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916556-0.25g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 0.25g |
$670.0 | 2023-09-17 | ||
Enamine | EN300-1916556-0.5g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 0.5g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1916556-0.05g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 0.05g |
$612.0 | 2023-09-17 | ||
Enamine | EN300-1916556-2.5g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 2.5g |
$1428.0 | 2023-09-17 | ||
Enamine | EN300-1916556-5.0g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1916556-10.0g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 10g |
$3131.0 | 2023-06-02 | ||
Enamine | EN300-1916556-0.1g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 0.1g |
$640.0 | 2023-09-17 | ||
Enamine | EN300-1916556-1g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 1g |
$728.0 | 2023-09-17 | ||
Enamine | EN300-1916556-1.0g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1916556-10g |
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
70842-38-5 | 10g |
$3131.0 | 2023-09-17 |
3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids
3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acidに関する追加情報
Introduction to 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic Acid (CAS No. 70842-38-5)
3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid, with the CAS number 70842-38-5, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of phenylpropenoic acids, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromo substituent at the 2-position and hydroxyl and methoxy groups at the 4- and 5-positions, respectively, contribute to its unique chemical properties and reactivity.
The synthesis and characterization of 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid have been extensively studied due to its utility in various chemical transformations. The molecule's ability to participate in condensation reactions, esterifications, and other organic transformations makes it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, which is crucial for industrial applications.
One of the most intriguing aspects of 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is its biological activity. Studies have shown that this compound exhibits promising pharmacological properties, making it a candidate for further investigation in medicinal chemistry. Specifically, research has indicated that it may possess anti-inflammatory, antioxidant, and even anticancer effects. These findings are particularly exciting given the increasing demand for natural product-inspired compounds that can serve as lead candidates for new therapeutics.
The anti-inflammatory potential of 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has been explored in several preclinical studies. These studies have demonstrated that the compound can modulate key inflammatory pathways, such as NF-κB and MAPK, which are central to the development of inflammatory responses. By inhibiting these pathways, the compound may help reduce inflammation associated with various chronic diseases. Additionally, its antioxidant properties have been linked to its ability to scavenge free radicals and protect cells from oxidative damage.
In terms of anticancer activity, preliminary research suggests that 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can induce apoptosis in certain cancer cell lines. This effect appears to be mediated by mechanisms such as caspase activation and DNA damage accumulation. While these findings are promising, further studies are needed to fully understand the mechanisms underlying its anticancer effects and to assess its potential as a chemotherapeutic agent.
The structural diversity of 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid also makes it a valuable scaffold for drug discovery. By modifying its core structure or exploring derivatives, researchers can generate novel compounds with enhanced pharmacological properties. For instance, replacing the bromine atom with other functional groups or introducing additional substituents at strategic positions could lead to compounds with improved bioavailability or selectivity.
The synthesis of this compound has been refined over time, leading to more efficient and environmentally friendly methods. Modern techniques such as catalytic asymmetric synthesis and green chemistry principles have been employed to optimize production processes. These advancements not only improve yield but also reduce waste, making the compound more sustainable for large-scale applications.
Recent research has also highlighted the importance of understanding the stereochemistry of 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid. The configuration at the chiral center can significantly influence its biological activity, making it essential to produce enantiomerically pure forms for therapeutic applications. Techniques such as chiral resolution and asymmetric hydrogenation have been used to achieve high enantiomeric purity, which is critical for ensuring efficacy and safety in drug development.
The compound's role in interdisciplinary research is another area of interest. Its unique structure allows it to serve as a bridge between organic chemistry, medicinal chemistry, and pharmacology. This interdisciplinary approach fosters collaboration across different scientific fields and can lead to innovative solutions in drug discovery and development.
In conclusion, 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enonic acid (CAS No. 70842–38–5) is a versatile and multifaceted compound with significant potential in pharmaceutical research. Its diverse biological activities, synthetic utility, and structural features make it an attractive candidate for further exploration. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an important role in the development of novel therapeutics for various diseases.
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